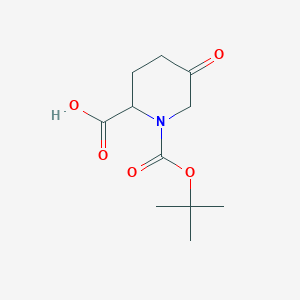

1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid

Vue d'ensemble

Description

1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as n-boc-1h-pyrazole-4-boronic acid, have been used in chemical transformations .

Mode of Action

The mode of action of 1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid involves its interaction with its targets. The compound is a derivative of amino acids and is used in organic synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents .

Biochemical Pathways

The biochemical pathways affected by this compound are related to peptide synthesis . The compound is used in the synthesis of dipeptides, which are small proteins that play crucial roles in various biological functions .

Pharmacokinetics

The compound’s tert-butoxycarbonyl (boc) group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol .

Result of Action

The result of the action of this compound is the formation of dipeptides . The compound’s distinctive coupling reagent enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. These ionic liquids have low viscosity, high thermal stability, and demonstrate a catalytic effect .

Activité Biologique

1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid, also known by its IUPAC name, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₇N₁O₅

- Molecular Weight : 243.26 g/mol

- CAS Number : 1260641-46-0

- Purity : Typically around 96% in commercial preparations.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The compound acts as a modulator of specific pathways, influencing physiological responses such as:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways.

Biological Activity

Research has indicated several important biological activities associated with this compound:

- Antimicrobial Properties : Some studies suggest that it exhibits antimicrobial activity against various pathogens.

- Anticancer Potential : Preliminary studies have shown that it may inhibit cancer cell proliferation in vitro, indicating potential use as an anticancer agent.

- Neuroprotective Effects : There is evidence suggesting neuroprotective properties, particularly in models of neurodegenerative diseases.

Data Tables

Case Studies

-

Antimicrobial Activity

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting potential for development as an antibacterial agent.

-

Anticancer Research

- In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

-

Neuroprotection

- Research conducted on neuronal cell cultures exposed to oxidative stress showed that the compound significantly reduced cell death and maintained mitochondrial function, highlighting its potential role in neuroprotection.

Applications De Recherche Scientifique

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It is used primarily for:

- Synthesis of Piperidine Derivatives : The compound can be transformed into various piperidine derivatives, which are important in the pharmaceutical industry due to their biological activity. For instance, it can be utilized to synthesize 5-acetoxypiperidones and other functionalized piperidines through oxidation reactions .

- Formation of Ene-Carbamates : The conversion of 5-acetoxy derivatives into corresponding ene-carbamates is another significant application, enhancing the compound's utility in further synthetic transformations .

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-5-oxopiperidine-2-carboxylic acid has potential applications in drug development:

- Anticancer Agents : Research indicates that derivatives synthesized from this compound exhibit anticancer properties, making it a candidate for further investigation in oncology .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Synthesis of Bioactive Molecules :

- Oxidative Transformations :

- Pharmacological Assessments :

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIZAJLUNOQXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.